![molecular formula C14H19N B11711536 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11711536.png)
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6,6-dimethyl-3-azabicyclo[310]hexane is a heterocyclic compound containing a nitrogen atom within its bicyclic structureIt is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane can be achieved through various methods. One efficient approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for higher yields and efficiency, often involving advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane serves as a crucial intermediate in the synthesis of antiviral medications:
- Boceprevir : A protease inhibitor used for treating hepatitis C, where this compound plays a role in inhibiting viral replication by targeting viral proteases.
- PF-07321332 : An oral medication for COVID-19 that also utilizes this compound in its synthesis, demonstrating its relevance in contemporary therapeutic development.
Research indicates that this compound exhibits significant biological activity:
- Enzyme Modulation : It acts as a modulator of enzyme activity, influencing biochemical pathways related to viral replication.
- Cellular Effects : The compound's interaction with cellular proteins and enzymes can lead to altered gene expression and metabolic processes in infected cells.
Industrial Applications
The derivatives of this compound are utilized in various industrial processes:
- Pharmaceutical Manufacturing : Its derivatives are essential for the production of various pharmaceutical agents beyond antiviral drugs.
- Chemical Synthesis : The compound serves as a building block for synthesizing complex organic molecules, contributing to advancements in organic chemistry.
Case Study 1: Development of Antiviral Agents
A study highlighted the use of this compound in synthesizing boceprevir, demonstrating its effectiveness as an antiviral agent against hepatitis C virus (HCV). The compound was shown to inhibit HCV replication through targeted protease inhibition, significantly impacting treatment protocols.
Case Study 2: COVID-19 Therapeutics
Recent research has focused on the role of this compound in developing PF-07321332, an oral therapeutic for COVID-19. The synthesis process highlighted the efficiency and effectiveness of using this compound as an intermediate, showcasing its potential in addressing urgent public health challenges.
Comparison with Related Compounds
The unique structure of this compound differentiates it from similar bicyclic compounds:
Compound Name | Structural Features | Applications |
---|---|---|
3-Azabicyclo[3.1.0]hexane | Lacks dimethyl groups | Limited reactivity |
2-Carboxy-3-azabicyclo[3.1.0]hexane | Contains additional carboxylate group | Altered chemical behavior |
Mechanism of Action
The mechanism of action of 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, in the case of boceprevir, it acts as a protease inhibitor, binding to the active site of the hepatitis C virus protease and preventing the cleavage of viral polyproteins, thereby inhibiting viral replication . Similarly, in pf-07321332, it targets the main protease of the SARS-CoV-2 virus, blocking its activity and reducing viral load .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A closely related compound with similar structural features but lacking the benzyl group.
3-Azabicyclo[3.1.0]hexane: Another related compound with a simpler structure, often used as a precursor in synthetic chemistry.
Uniqueness
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane stands out due to its benzyl group, which enhances its chemical reactivity and potential for functionalization. This unique feature makes it a valuable intermediate in the synthesis of complex pharmaceuticals and fine chemicals .
Biological Activity
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, which have been explored in recent studies.
- Molecular Formula : C14H19N
- Molecular Weight : 201.307 g/mol
- CAS Number : 1037559-68-4
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines and its role as a potential inhibitor of viral proteases.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly squamous carcinoma cells (A431) and fibroblast cells (3T3). The following table summarizes the IC50 values observed in various assays:
Cell Line | IC50 Value (µg/mL) | Selectivity |
---|---|---|
A431 | 20 - 49 | High |
HaCaT | 30 - 47 | Moderate |
3T3 | >250 | Low |
HeLa | 195 | Moderate |
MCF-7 | Not specified | N/A |
These results indicate that this compound may be a promising candidate for further development as an anti-cancer agent due to its selective toxicity towards tumor cells while sparing normal fibroblast cells .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was supported by assays that demonstrated increased levels of apoptotic markers in treated A431 cells compared to controls .
Case Studies and Research Findings
- Cytotoxicity Against Squamous Carcinoma Cells : A study conducted on A431 cells showed that treatment with the compound resulted in a significant decrease in cell viability, indicating its potential as a therapeutic agent against skin cancers .
- Viral Protease Inhibition : The compound has also been identified as a key intermediate for developing inhibitors targeting the hepatitis C virus (HCV) protease. This suggests a dual functionality where it may serve both as an anticancer and antiviral agent .
Hemocompatibility Studies
Hemocompatibility studies indicated low hemolysis rates at concentrations up to 80 µg/mL, suggesting that the compound may be safe for use in vivo without significant adverse effects on blood components .
Properties
IUPAC Name |
3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-14(2)12-9-15(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGZXCLOGOBTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.